2,7-Dichloro-6-fluoroquinazoline
Overview
Description
2,7-Dichloro-6-fluoroquinazoline is a heterocyclic compound with the molecular formula C8H3Cl2FN2. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry. Quinazoline derivatives are widely studied for their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory effects .
Preparation Methods
The synthesis of 2,7-Dichloro-6-fluoroquinazoline typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the cyclization of 2,7-dichloro-6-fluoroaniline with formamide or formic acid derivatives. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the quinazoline ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2,7-Dichloro-6-fluoroquinazoline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different quinazoline derivatives.
Coupling Reactions: It can undergo coupling reactions with various reagents to form more complex molecules.
Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, and solvents such as dimethylformamide or acetonitrile. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,7-Dichloro-6-fluoroquinazoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives with potential biological activities.
Biology: The compound is studied for its antimicrobial properties, showing activity against various bacterial strains.
Medicine: Research has focused on its potential as an anticancer agent, with studies indicating its ability to inhibit certain cancer cell lines.
Mechanism of Action
The mechanism of action of 2,7-Dichloro-6-fluoroquinazoline involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in critical biological pathways. In the case of its anticancer activity, the compound may interfere with DNA synthesis or induce apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivative being studied .
Comparison with Similar Compounds
2,7-Dichloro-6-fluoroquinazoline can be compared with other quinazoline derivatives such as:
- 2,4-Dichloro-6-fluoroquinazoline
- 2,8-Dichloro-6-fluoroquinazoline
- 6,7-Dichloroquinazoline
These compounds share similar structural features but differ in the position and number of substituents on the quinazoline ring. The unique substitution pattern of this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2,7-dichloro-6-fluoroquinazoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2FN2/c9-5-2-7-4(1-6(5)11)3-12-8(10)13-7/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPACVXOZRPFLGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NC(=NC2=CC(=C1F)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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